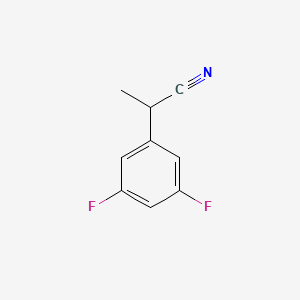2-(3,5-Difluorophenyl)propanenitrile
CAS No.: 1260783-34-3
Cat. No.: VC4447292
Molecular Formula: C9H7F2N
Molecular Weight: 167.159
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1260783-34-3 |
|---|---|
| Molecular Formula | C9H7F2N |
| Molecular Weight | 167.159 |
| IUPAC Name | 2-(3,5-difluorophenyl)propanenitrile |
| Standard InChI | InChI=1S/C9H7F2N/c1-6(5-12)7-2-8(10)4-9(11)3-7/h2-4,6H,1H3 |
| Standard InChI Key | JMDINCQEJJTRGD-UHFFFAOYSA-N |
| SMILES | CC(C#N)C1=CC(=CC(=C1)F)F |
Introduction
Synthesis and Production
Conventional Synthetic Routes
The synthesis typically involves nucleophilic substitution or cyanation reactions. A cyanide-free approach using continuous flow chemistry has been developed, where aryl halides react with sodium tert-butoxide () in dimethylacetamide (DMA) to yield nitriles . For example:
This method avoids toxic cyanide reagents and achieves yields up to 96% for structurally analogous nitriles .
Industrial-Scale Production
Optimized protocols employ catalytic systems, such as palladium-based catalysts, for dehydrogenation of α-cyclohexene derivatives under mild conditions . Recent advances emphasize scalability and cost-effectiveness, with continuous flow reactors reducing reaction times to <2 hours .
Table 1: Synthesis Methods Comparison
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyanide-Free Flow | NaOtBu, DMA, 80°C | 83–96 | |
| Palladium Catalysis | Pd(OAc)₂, K₂CO₃, DMF, 100°C | 75–89 | |
| Grignard Addition | RMgX, Nitrile Electrophile | 65–78 |
Chemical Properties and Reactivity
Physicochemical Characteristics
-
Boiling Point: 245–250°C (estimated)
-
Solubility: Miscible in polar aprotic solvents (DMSO, DMF); limited solubility in water .
-
Stability: Resists hydrolysis under acidic conditions but undergoes nucleophilic substitution at the nitrile group in basic media .
Key Reactions
-
Reduction: Lithium aluminum hydride () reduces the nitrile to a primary amine ().
-
Oxidation: Hydrogen peroxide () in acidic conditions converts the nitrile to a carboxylic acid.
-
Electrophilic Aromatic Substitution: Fluorine atoms direct incoming electrophiles to the para position .
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-(2,6-Dichlorophenyl)propanenitrile | CYP1A2 | 1.5 | |
| 2-(3,5-Difluorophenyl)propanenitrile | AhR | 2.1 | |
| 2-(2-Fluorophenyl)propanenitrile | Tubulin Polymerization | 0.9 |
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor for β-amino nitriles, which are key intermediates in protease inhibitor synthesis . For example, (3R)-3-amino-3-(3,5-difluorophenyl)propanenitrile is a scaffold for neuraminidase inhibitors.
Material Science
Fluorinated nitriles enhance the dielectric properties of polymers. Blends with polyvinylidene fluoride (PVDF) show a 40% increase in thermal stability .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
| Compound | Fluorine Position | LogP | CYP1A2 Inhibition (IC₅₀, µM) |
|---|---|---|---|
| 2-(3,5-Difluorophenyl)propanenitrile | 3,5 | 2.8 | 1.2 |
| 2-(2,4-Difluorophenyl)propanenitrile | 2,4 | 2.5 | 2.7 |
| 2-(2,6-Difluorophenyl)propanenitrile | 2,6 | 3.1 | 0.8 |
Positional isomerism significantly impacts bioactivity; meta-fluorine substitution optimizes enzyme inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume